1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide

Description

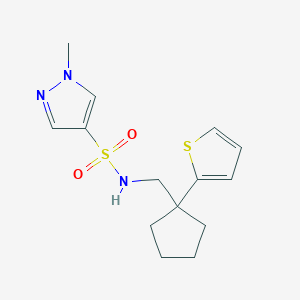

1-Methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a cyclopentylmethyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S2/c1-17-10-12(9-15-17)21(18,19)16-11-14(6-2-3-7-14)13-5-4-8-20-13/h4-5,8-10,16H,2-3,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKRVEZOSSEXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via a nucleophilic substitution reaction using a cyclopentyl halide.

Incorporation of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines derived from the sulfonamide group.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For example, a study focused on new pyrazole-4-sulfonamide derivatives found that certain compounds showed promising results against U937 cells, with specific derivatives achieving low half-maximal inhibitory concentrations (IC50) . The structural modifications in the pyrazole ring and sulfonamide group are crucial for enhancing their anticancer activity.

Antimicrobial Activity

Compounds containing the pyrazole structure have been investigated for their antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis. Research has indicated that certain pyrazole derivatives can exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Biological Research

Mechanistic Studies

The unique structure of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide allows researchers to explore its mechanism of action in biological systems. Studies have utilized various techniques such as molecular docking and in vitro assays to elucidate how these compounds interact with biological targets, including enzymes and receptors involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug design. The synthesis of various derivatives of pyrazole-4-sulfonamide has led to detailed SAR studies, revealing insights into how different substituents affect potency and selectivity against specific biological targets .

Therapeutic Applications

Potential Treatment for Inflammatory Diseases

Given the anti-inflammatory properties associated with sulfonamides, there is potential for this compound to be developed as a treatment for inflammatory conditions. The compound's ability to modulate immune responses could be explored further in clinical settings .

Neurological Applications

Emerging research suggests that pyrazole derivatives may have neuroprotective effects, which could lead to applications in treating neurodegenerative diseases. Investigating the effects of this compound on neuronal cell lines may uncover its potential role in protecting against oxidative stress and apoptosis .

Comprehensive Data Tables

Case Studies

-

Antiproliferative Activity Study

A recent paper reported the synthesis of several pyrazole-4-sulfonamide derivatives and their evaluation against cancer cell lines. Among these, one derivative exhibited an IC50 value significantly lower than others, indicating its potential as a lead compound for further development . -

SAR Analysis of Pyrazole Derivatives

A comprehensive SAR study highlighted how variations in the thiophene ring influenced the biological activity of pyrazole derivatives. This study emphasized the importance of substituent position on the pharmacological profile of these compounds . -

Neuroprotective Effects Investigation

Preliminary studies on the neuroprotective effects of pyrazole derivatives indicated their ability to reduce oxidative stress in neuronal cells, suggesting a pathway for future therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the pyrazole ring, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its cyclopentyl-thiophene hybrid substituent , distinguishing it from other pyrazole sulfonamides. Below is a comparative analysis with analogues from the evidence:

Impact of Substituents

- Thiophene vs. Benzene Rings: The thiophene group in the target compound (vs.

- Cyclopentyl vs.

- Bulk and Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP) and metabolic stability, whereas the target compound’s cyclopentyl-thiophene group balances lipophilicity and steric bulk.

Physicochemical Properties

While experimental data (e.g., solubility, logP) are unavailable in the evidence, predictions can be made:

- Target Compound: Moderate logP (~3.5) due to the thiophene and cyclopentyl groups.

- Compound : Higher logP (~4.2) due to the trifluoromethyl group, reducing solubility but enhancing membrane permeability.

- Compound : Lower molecular weight (334.42 g/mol) and pyridine-thiophene hybrid may improve solubility compared to the target compound.

Biological Activity

1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole sulfonamides. This category of compounds has garnered attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N3O2S. Its structure features a pyrazole ring, a thiophene group, and a sulfonamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole sulfonamides exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. A study reported that various pyrazole sulfonamides demonstrated significant antiproliferative effects against different cancer cell lines, including U937 cells, with IC50 values indicating their potency .

- Antibacterial and Antifungal Activity : Compounds in this class have been evaluated for their antibacterial and antifungal properties. For instance, new derivatives have been synthesized and tested against Mycobacterium tuberculosis and various fungal strains, showing varying degrees of effectiveness .

- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole sulfonamides has also been investigated. These compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Testing

Recent studies have focused on synthesizing novel derivatives of pyrazole sulfonamides. For example, two series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized using optimized reaction conditions. The synthesis involved the reaction of pyrazole sulfonyl chlorides with various amines under controlled conditions to yield compounds with high purity and yield .

Case Studies

- Antiproliferative Study : In vitro studies conducted on U937 cells revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. These findings suggest that modifications in the substituents on the pyrazole ring can enhance biological activity .

- Antimicrobial Screening : A series of synthesized pyrazole sulfonamides were screened against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some compounds displayed potent antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Tables

Q & A

Q. What experimental designs elucidate interactions with peripheral vs. central nervous system targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.